molecular formula C7H12O B142571 3-Cyclohexene-1-methanol CAS No. 1679-51-2

3-Cyclohexene-1-methanol

Cat. No.: B142571
CAS No.: 1679-51-2
M. Wt: 112.17 g/mol
InChI Key: VEIYJWQZNGASMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Cyclohexene-1-methanol is a complex organic compound with the molecular formula C7H12O

Mode of Action

It’s worth noting that cyclohexene compounds can undergo electrophilic addition reactions , but whether this applies to this compound and how it interacts with its targets requires further investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It has been used in the synthesis of novel macromonomer of epoxy end-functionalized polystyrene via atom transfer radical polymerization . This suggests that it may have potential applications in polymer chemistry.

Result of Action

It’s known that the compound is a principal constituent of essential oil isolated from Pinus sylvestris , suggesting it may contribute to the biological activities of this essential oil.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-methanol can be synthesized through various methods. One common method involves the hydroformylation of cyclohexene, followed by hydrogenation of the resulting cyclohexanecarboxaldehyde . Another method involves the reduction of 3-Cyclohexene-1-carboxaldehyde using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-Cyclohexene-1-carboxaldehyde. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: 3-Cyclohexene-1-carboxaldehyde

    Reduction: Cyclohexanol

    Substitution: 3-Cyclohexene-1-chloride, 3-Cyclohexene-1-bromide

Comparison with Similar Compounds

    Cyclohexanol: Similar in structure but lacks the double bond present in 3-Cyclohexene-1-methanol.

    3-Cyclohexene-1-carboxaldehyde: An oxidized form of this compound.

    Cyclohexene: A simpler structure without the hydroxyl group.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and a double bond within the cyclohexene ring. This structural feature allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

cyclohex-3-en-1-ylmethanol
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InChI

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VEIYJWQZNGASMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044600
Record name Cyclohex-3-en-1-ylmethanol
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Molecular Weight

112.17 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Cyclohexene-1-methanol
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Record name 3-Cyclohexene-1-methanol
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CAS No.

1679-51-2
Record name 3-Cyclohexene-1-methanol
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Record name 1-(Hydroxymethyl)-3-cyclohexene
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Record name 3-CYCLOHEXENE-1-METHANOL
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Record name Cyclohex-3-en-1-ylmethanol
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Record name Cyclohex-3-ene-1-methanol
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Record name 1-(HYDROXYMETHYL)-3-CYCLOHEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula is C7H12O, and the molecular weight is 112.17 g/mol.

A: Yes, 3-Cyclohexene-1-methanol can be identified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , , , , , , , , , ] This technique separates the compound from other components in a mixture and identifies it based on its mass-to-charge ratio.

A: This compound is found in essential oils extracted from various sources, including: * Lemon (Citrus limon) peel [] * Garlic clove (Allium sativum) [] * Tangerine fruit (Citrus reticulata) [] * Tuberose (Polianthes tuberosa) [] * Magnolia liliflora [] * Cyclamen persicum [] * Eucalyptus species [, ] * Myrtus communis [, ] * Tarragon (Artemisia dracunculus) [] * Capparis spinosa [] * Artemisia lavandulaefolia [, ] * Qizhi Weitong granules [] * Curcuma comosa [] * Cinnamomum camphora [, , ] * Litsea Cubeba [, ] * Tagetes erecta [] * Ligularia virgaurea [] * Citrus maxima [] * Pinus densiflora [] * Coriandrum sativum [] * Yulan Magnolia [] * Tianfuhao-Branded Sauce fragrant chicken []

ANone: Common extraction methods include:

  • Steam Distillation: Widely used for essential oil extraction, it involves passing steam through the plant material to liberate the volatile compounds. [, , , , , , , , , , , , , ]
  • Hydrodistillation: Similar to steam distillation, water is mixed with the plant material and heated to release the essential oil. [, , ]
  • Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide as a solvent to extract the essential oil. [, ]
  • Antimicrobial Activity: Some studies suggest potential antimicrobial activity, particularly against certain bacteria and fungi. [, , , ]
  • Insecticidal Activity: Research indicates potential insecticidal activity against specific insect species. [, , ]
  • Immunotoxicity: Studies on the essential oil of coriander seeds, where this compound is a constituent, suggest immunotoxicity against mosquito larvae. []

ANone: The provided research primarily focuses on identifying this compound within complex mixtures rather than exploring its structure-activity relationships. Further studies are needed to understand how structural modifications could impact its biological properties.

A: While generally considered safe as a component of essential oils used in traditional practices, detailed toxicological data on this compound in isolation is limited within the provided research. [, , , , , , , , , , , , , , , , , , , ] Further studies are needed to establish its safety profile and potential for adverse effects.

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